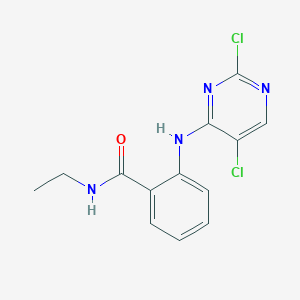
2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-ethyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . This compound, in particular, has garnered interest due to its potential pharmacological properties.
Méthodes De Préparation
The synthesis of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine under specific conditions. One common method includes the use of nucleophilic substitution reactions where the chlorine atoms in the pyrimidine ring are replaced by the amino group . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Suzuki coupling reactions can be used to introduce aryl groups into the pyrimidine ring.
Applications De Recherche Scientifique
2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents, antimicrobial agents, and anti-inflammatory drugs.
Biological Research: The compound is studied for its potential to inhibit specific enzymes and proteins involved in various diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide include other pyrimidine derivatives such as:
2,4-dichloropyrimidine: Known for its use in the synthesis of medicinally important compounds.
2,5-dichloropyridine: Used in cross-coupling reactions to introduce aryl groups.
4-amino-2,6-dichloropyridine: Utilized in the synthesis of various organic compounds.
The uniqueness of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide lies in its specific substitution pattern and the presence of the ethylbenzamide group, which can impart distinct pharmacological properties compared to other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C13H12Cl2N4O |
|---|---|
Poids moléculaire |
311.16 g/mol |
Nom IUPAC |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-ethylbenzamide |
InChI |
InChI=1S/C13H12Cl2N4O/c1-2-16-12(20)8-5-3-4-6-10(8)18-11-9(14)7-17-13(15)19-11/h3-7H,2H2,1H3,(H,16,20)(H,17,18,19) |
Clé InChI |
ALNPXJKDQKRBSU-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















